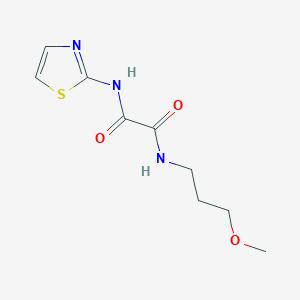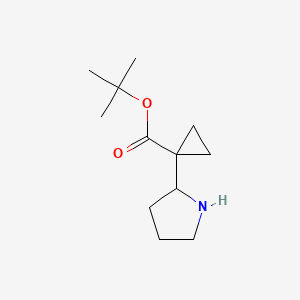
N-bencil-3-azidopirrolidina
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Azido-1-benzylpyrrolidine is a chemical compound belonging to the class of azido-containing heterocycles. It is known for its high reactivity and has been extensively used as a precursor in the synthesis of various functional compounds. This compound is particularly significant in organic synthesis due to its unique structure, which includes an azide group attached to a pyrrolidine ring.
Aplicaciones Científicas De Investigación
3-Azido-1-benzylpyrrolidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the formation of triazoles through click chemistry.
Biology: The compound is used in the study of biological pathways and molecular interactions due to its ability to form stable triazole linkages.
Industry: The compound is used in the production of various materials, including polymers and coatings, due to its reactivity and ability to form stable linkages.
Métodos De Preparación
The synthesis of 3-Azido-1-benzylpyrrolidine typically involves multiple steps. One common method starts with the preparation of 3-azidopyrrolidine from commercially available 3-hydroxy N-Boc-pyrrolidine. This involves mesylation followed by S_N2 displacement of the azide . The next step involves the benzylation of 3-azidopyrrolidine to obtain 3-Azido-1-benzylpyrrolidine. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for yield and purity.
Análisis De Reacciones Químicas
3-Azido-1-benzylpyrrolidine undergoes various types of chemical reactions, including:
Substitution Reactions: The azide group can participate in nucleophilic substitution reactions, often leading to the formation of triazoles through 1,3-dipolar cycloaddition.
Reduction Reactions: The azide group can be reduced to an amine using reducing agents such as hydrogen in the presence of a catalyst.
Oxidation Reactions: Although less common, the compound can undergo oxidation under specific conditions to form different products.
Common reagents used in these reactions include potassium ethynyl trifluoroborate for cycloaddition and hydrogen gas for reduction. Major products formed from these reactions include triazoles and amines.
Mecanismo De Acción
The mechanism of action of 3-Azido-1-benzylpyrrolidine primarily involves its reactivity as an azide. The azide group can undergo cycloaddition reactions with alkynes to form triazoles, which are stable and have significant biological activity. The molecular targets and pathways involved depend on the specific application and the nature of the triazole formed.
Comparación Con Compuestos Similares
3-Azido-1-benzylpyrrolidine can be compared with other azido-containing compounds such as:
3-azidopyrrolidine: Similar in structure but lacks the benzyl group, making it less reactive in certain applications.
N-benzyl-3-pyrrolidone: Lacks the azide group, making it less versatile in cycloaddition reactions.
N-benzyl-3-hydroxypyrrolidine: Contains a hydroxyl group instead of an azide, leading to different reactivity and applications.
The uniqueness of 3-Azido-1-benzylpyrrolidine lies in its combination of the azide group and the benzyl group, which enhances its reactivity and makes it a valuable intermediate in organic synthesis.
Propiedades
IUPAC Name |
3-azido-1-benzylpyrrolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4/c12-14-13-11-6-7-15(9-11)8-10-4-2-1-3-5-10/h1-5,11H,6-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPXBMEKTAFSEQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N=[N+]=[N-])CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-(Benzylsulfanyl)-4-morpholinothieno[3,2-d]pyrimidine](/img/structure/B2424310.png)


![4-(ethylsulfonyl)-N-(2-methylbenzo[d]thiazol-5-yl)benzamide](/img/structure/B2424313.png)
![1,7-dimethyl-3-(2-oxopropyl)-9-phenyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B2424314.png)

![N-(4-bromophenyl)-2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2424320.png)
![(3Z)-3-{[(4-methoxyphenyl)amino]methylidene}-1-(4-methylbenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2424324.png)
